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Desethyl Gendenafil

Cat. No.: B1155265
M. Wt: 326.35
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Frameworks for Studying Chemical Analogs and Metabolites

The scientific investigation of compounds like Desethyl Gendenafil is guided by established conceptual frameworks for assessing chemical analogs and metabolites. A primary approach is the use of structure-activity relationships (SAR), which posits that chemicals with similar structures are likely to have similar biological activities or be metabolized into the same active intermediates. researchgate.net This principle is fundamental to toxicological assessments and drug discovery.

A systematic, expert-driven process for evaluating analogs involves a multi-faceted comparison to a well-understood "target chemical." researchgate.net This framework extends beyond simple structural similarity to include:

Reactivity: Assessing the potential for similar chemical reactions within a biological system.

Metabolism: Determining if the analog and the target compound undergo similar metabolic transformations, which could lead to toxicologically significant convergence or divergence. researchgate.net

Physicochemical Properties: Analyzing properties like solubility and lipophilicity that influence bioavailability and, consequently, biological effects. researchgate.net

These frameworks provide a structured method for using existing data to make informed predictions about the properties of new or lesser-studied compounds, which is crucial given the continuous emergence of novel chemical structures. researchgate.netnih.gov The synthesis of metabolites and their analogs is essential for these investigations, as having pure compounds available allows for precise experimental analysis of their biological and chemical characteristics. nih.gov

Significance in Pharmaceutical Research and Analytical Science

The study of this compound and related compounds carries significant weight in both pharmaceutical research and analytical science.

In analytical science , the focus is on the detection and identification of such compounds. Analogs of approved PDE5 inhibitors are frequently found as illegal adulterants in dietary supplements and herbal products. researchgate.netjddtonline.info The development of robust analytical methods is therefore essential for public health and regulatory enforcement. Gendenafil has been used as an internal standard for the quantitative analysis of Sildenafil (B151) and other related drugs, underscoring the importance of this chemical family in analytical testing protocols. medchemexpress.com The presence of this compound could serve as a biomarker for the ingestion of Gendenafil, making its detection a key objective in toxicological and forensic screening. Liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) is a powerful technique used for screening and identifying these illegally added compounds in complex matrices. chrom-china.com

Current Research Gaps and Future Directions in Chemical Compound Analysis

Despite the established frameworks, significant challenges and opportunities remain in the analysis of emerging chemical compounds like this compound.

A major research gap is the sheer number and novelty of sildenafil analogs being synthesized and introduced into the market, often originating from patent literature describing the drug discovery process. researchgate.net At least 46 different analogs had been reported by 2012, with more expected to emerge. wikipedia.org This continuous evolution of new structures creates a constant challenge for analytical laboratories to develop specific detection methods for each new compound and its metabolites. While this compound has been chemically characterized, comprehensive studies on its specific biological activity and pharmacokinetic profile are not widely published.

Future directions in the field are focused on closing these gaps through technological and strategic advancements. There is a move towards integrated approaches that combine computational methods with advanced analytical techniques.

Virtual Screening: Computer-aided techniques, including pharmacophore modeling and molecular docking, can be used to screen large databases of natural products or synthetic compounds to identify potential new PDE5 inhibitors. researchgate.net

Advanced Analytical Platforms: The use of high-resolution mass spectrometry and other sophisticated analytical tools will continue to be crucial for identifying unknown compounds in adulterated products. mdpi.com

Integrated Strategies: Combining synthetic chemistry, formulation science, and innovative analytical strategies is expected to provide a more holistic understanding of these compounds. nih.govmdpi.com This includes developing methods that can rapidly screen for a wide range of both known and unexpected analogs and metabolites. researchgate.net

Such forward-looking approaches are essential for addressing the public health risks associated with unapproved and unstudied chemical analogs and for advancing the fundamental science of drug metabolism and toxicology. researchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Analyte Name This compound lgcstandards.com
Molecular Formula C17H18N4O3 lgcstandards.com
Molecular Weight 326.35 lgcstandards.com
IUPAC Name 5-(5-acetyl-2-hydroxy-phenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one lgcstandards.com
Compound Type Metabolite lgcstandards.com

Properties

Molecular Formula

C₁₇H₁₈N₄O₃

Molecular Weight

326.35

Origin of Product

United States

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques Development

The separation of Desethyl Gendenafil from complex matrices or from structurally similar analogues requires the careful development of chromatographic methods. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

Reversed-phase HPLC (RP-HPLC) is a widely utilized and effective technique for the analysis of PDE-5 inhibitors and their analogues due to their polarity. nih.gov The optimization of an HPLC method involves a systematic investigation of the stationary phase, mobile phase, flow rate, and temperature to achieve the desired separation.

The stationary phase is the most critical factor in determining the selectivity of an HPLC separation. sigmaaldrich.com For compounds in the class of this compound, which are structurally related to sildenafil (B151), octadecylsilane (C18) bonded to porous silica particles is the most common and effective stationary phase. fortunejournals.comresearchgate.net

Octadecyl (C18) Phases: These non-polar stationary phases provide excellent hydrophobic interaction with the analyte, leading to good retention and resolution. Columns such as Inertsil C18 and Hypersil ODS have been successfully used for the separation of sildenafil and related compounds. fortunejournals.comijprajournal.com

Octyl (C8) Phases: C8 columns offer slightly less hydrophobicity than C18 columns, which can be advantageous for reducing analysis time for highly retained compounds.

Mixed-Mode Phases: Columns like the Primesep 100, which combine hydrophobic and ion-exchange retention mechanisms, offer unique selectivity and can be used to resolve complex mixtures. sielc.com

The choice of stationary phase chemistry directly impacts the resolution between the target analyte and potential impurities or co-eluting compounds.

Stationary Phase TypeCommon ChemistryPrimary Interaction MechanismApplication Notes for PDE-5 Analogues
Reversed-PhaseOctadecyl (C18)Hydrophobic (van der Waals forces)Most commonly used; provides high retention and good resolution for sildenafil and its analogues. nih.govfortunejournals.com
Reversed-PhaseOctyl (C8)Hydrophobic (less than C18)Useful for faster elution of highly hydrophobic compounds. ucc.ie
Mixed-ModePrimesep 100 (C18 with embedded ion-pairing group)Hydrophobic & Ion-ExchangeOffers alternative selectivity, which is beneficial for separating compounds with similar hydrophobicity but different charges. sielc.com

The mobile phase composition is a powerful tool for adjusting the retention and selectivity of the separation. It typically consists of a mixture of an aqueous component (often with a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time; increasing the organic content generally decreases retention. semanticscholar.org For sildenafil analogues, mobile phases often contain acetonitrile and a buffer in ratios ranging from 70:30 to 29:71 (v/v). nih.govfortunejournals.comijprajournal.com

Aqueous Phase and pH Control: The aqueous component is often a buffer solution, such as phosphate or ammonium formate, to control the pH. fortunejournals.comsielc.com The pH of the mobile phase can significantly alter the retention of ionizable compounds like this compound. For instance, methods for sildenafil have utilized mobile phases with pH values ranging from 3.0 to 7.5. ijprajournal.comsielc.comthaiscience.info

Additives: Small amounts of additives like triethylamine can be added to the mobile phase to mask residual silanol groups on the stationary phase, improving the peak symmetry of basic compounds. semanticscholar.org

Organic ModifierAqueous BufferTypical Ratio (Organic:Aqueous)pH RangeReference
AcetonitrilePhosphate Buffer70:307.0 fortunejournals.com
AcetonitrilePotassium Dihydrogen Orthophosphate (0.05 M)70:30Not specified nih.gov
AcetonitrileAmmonium Formate (60 mM)70:303.0 sielc.com
Acetonitrile0.1% Formic Acid in Water40:60Not specified researchgate.netju.edu.jo
AcetonitrileAcetate Buffer with 8.2 mM SDSNot specified (Micellar LC)4.0 thaiscience.info

While stationary and mobile phases control selectivity, flow rate and temperature are optimized to enhance separation efficiency and reduce analysis time.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the efficiency (peak width). Typical flow rates for analytical separations of sildenafil analogues on standard 4.6 mm ID columns are between 0.5 mL/min and 1.5 mL/min. fortunejournals.comijprajournal.comthaiscience.info A lower flow rate can increase efficiency and resolution but at the cost of longer run times.

Temperature: Column temperature is an important parameter for ensuring reproducibility. Operating at a controlled temperature, often slightly above ambient (e.g., 25°C to 35°C), can improve peak shape and reduce mobile phase viscosity, which lowers backpressure. ju.edu.jonih.gov It can also subtly affect the selectivity of the separation.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive method for the analysis of various compounds. However, for polar and high-molecular-weight compounds like PDE-5 inhibitors, direct analysis is often challenging due to low volatility and thermal instability. researchgate.net Therefore, protocol refinement focuses on column selection and derivatization.

The successful GC analysis of this compound hinges on selecting an appropriate capillary column and employing a derivatization strategy to enhance its volatility and thermal stability. jfda-online.com

Column Selection: The choice of a GC column is primarily based on the stationary phase. greyhoundchrom.com For the analysis of sildenafil analogues, non-polar or low-polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), are commonly used. ekb.eg These columns separate compounds primarily based on their boiling points. Short capillary columns (e.g., 10 m) can be employed for rapid screening. nih.govbohrium.com

Derivatization Strategies: Derivatization is a crucial step that modifies the chemical structure of an analyte to make it more amenable to GC analysis. researchgate.net For compounds containing active hydrogen atoms (in hydroxyl or amine groups), which are likely present in this compound, silylation is the most common approach. youtube.com

Silylation: This process replaces active hydrogens with a non-polar trimethylsilyl (TMS) group. youtube.com The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS), is highly effective for derivatizing sildenafil and its metabolites. nih.gov This reaction increases the compound's volatility and thermal stability, leading to improved peak shape and sensitivity. youtube.comnih.gov The derivatization process itself must be optimized in terms of reaction time and temperature to ensure the reaction proceeds to completion. youtube.com

ParameterTypical Selection/StrategyRationaleReference
Column TypeNon-polar capillary column (e.g., DB-5ms)Separates based on boiling point; suitable for a wide range of derivatized compounds. ekb.eg
DerivatizationSilylationIncreases volatility and thermal stability of polar compounds containing -OH or -NH groups. researchgate.netyoutube.com
Derivatizing ReagentBSTFA + 1% TMCSEffectively converts active hydrogens to trimethylsilyl (TMS) ethers/amines. nih.gov

Gas Chromatography (GC) Protocol Refinement

Carrier Gas Optimization for Peak Shape

In the gas chromatographic analysis of Desmethyl Sildenafil, the selection and optimization of the carrier gas are critical for achieving high resolution and symmetrical peak shapes. The choice of carrier gas—typically helium, hydrogen, or nitrogen—profoundly influences separation efficiency and analysis time.

Helium (He) is often considered the standard due to its inertness and ability to provide good separation. However, rising costs and supply issues have prompted laboratories to seek alternatives.

Hydrogen (H₂) offers superior efficiency and allows for faster analysis times at lower temperatures. Its low viscosity enables higher optimal linear velocities, which can significantly reduce run times. However, its reactivity can be a concern for certain analytes.

Nitrogen (N₂) is an economical and readily available option. While it can produce the sharpest peaks, this is only achieved within a narrow range of flow rates. At velocities above the optimum, nitrogen's efficiency drops off more rapidly than that of helium or hydrogen, leading to significant peak broadening.

Optimization involves adjusting the carrier gas linear velocity and the oven temperature program to maintain resolution and peak shape. When translating a method from helium to hydrogen, for instance, it is crucial to adjust these parameters to prevent loss of separation efficiency or changes in peak elution order. gcms.cz For thermally stable compounds like derivatized Desmethyl Sildenafil, hydrogen can offer a significant advantage in throughput without compromising analytical quality. A validated gas chromatography-mass spectrometry (GC-MS) method for Desmethyl Sildenafil has been successfully developed, indicating the compound's suitability for GC analysis after appropriate sample preparation and derivatization. nih.gov

Carrier GasTypical Optimal Velocity (cm/s)Relative EfficiencyKey AdvantagesKey Disadvantages
Helium (He)~25-30HighInert, good resolution, well-established methodsExpensive, finite supply
Hydrogen (H₂)~35-45Very HighFast analysis, high efficiency, generated on-siteReactive, safety concerns (flammable)
Nitrogen (N₂)~10-15ModerateInexpensive, readily available, safeLower optimal velocity, rapid efficiency loss at higher flows

Capillary Electrophoresis (CE) in Compound Separation Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It has emerged as a powerful, eco-friendly alternative to traditional chromatography for pharmaceutical analysis, offering advantages such as high efficiency, rapid analysis, and minimal consumption of samples and reagents. nih.govnih.gov CE methods, particularly Micellar Electrokinetic Chromatography (MEKC), have been successfully applied to the determination of Sildenafil and its metabolite, Desmethyl Sildenafil, in biological matrices. nih.gov

Electrolyte System Development

The composition of the background electrolyte (BGE) is a critical parameter in CE as it controls the separation selectivity and efficiency. For basic compounds like Desmethyl Sildenafil, the pH of the BGE is paramount. An acidic BGE ensures that the amine groups are protonated, rendering the molecule positively charged and enabling its migration in the electric field.

Research on related phosphodiesterase type-5 inhibitors has utilized acidic running buffers, such as 60 mmol/L sodium phosphate at pH 5.0. nih.gov In MEKC methods developed for Sildenafil and Desmethyl Sildenafil, a basic phosphate buffer (pH 12.3) containing sodium dodecyl sulfate (SDS) as a surfactant has been employed. nih.gov The SDS forms micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral analytes. The development of the electrolyte system involves optimizing buffer concentration, pH, and the type and concentration of any additives (like surfactants or organic modifiers) to achieve the desired separation.

Voltage and Temperature Control for Electrophoretic Mobility

The rate of migration in CE is directly proportional to the applied electric field strength (voltage). libretexts.org Increasing the voltage can lead to shorter analysis times; however, it also increases the generation of Joule heat within the capillary. This heat can create temperature gradients, leading to changes in the electrolyte's viscosity and conductivity, which in turn can cause band broadening and degrade separation efficiency.

Effective temperature control of the capillary is therefore essential for achieving reproducible migration times and peak areas. libretexts.org A study determining Sildenafil by CE utilized a capillary temperature of 35°C and an applied voltage of 30 kV. nih.gov The optimal voltage and temperature are determined by balancing the need for rapid analysis with the imperative to minimize the detrimental effects of Joule heating on resolution.

ParameterEffect of IncreasePotential IssueOptimization Goal
VoltageDecreases analysis time, increases currentIncreased Joule heating, potential for peak broadeningMaximize speed without compromising resolution
TemperatureDecreases buffer viscosity, increases mobility and currentSample degradation (if thermally labile), buffer instabilityEnsure reproducibility and analyte stability

Supercritical Fluid Chromatography (SFC) Application in Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a substance above its critical temperature and pressure as the mobile phase, most commonly carbon dioxide (CO₂). twistingmemoirs.com SFC combines the benefits of both gas and liquid chromatography, offering low viscosity and high diffusivity for fast and efficient separations. news-medical.netnih.gov It is considered a "green" technique due to its significant reduction in the use of organic solvents. americanpharmaceuticalreview.com

SFC is particularly well-suited for the analysis of complex pharmaceutical mixtures, including drug metabolites. nih.govtandfonline.com Its unique selectivity makes it an excellent orthogonal technique to reversed-phase liquid chromatography (RPLC). The mobile phase, typically supercritical CO₂ mixed with a small amount of an organic co-solvent (like methanol), can be tailored to separate a wide range of compounds from nonpolar to moderately polar. This capability makes SFC a viable and efficient method for analyzing Desmethyl Sildenafil in complex biological samples, offering high throughput and resolving power. tandfonline.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility by providing high sensitivity and specificity for metabolite identification and quantification. europeanpharmaceuticalreview.comresearchgate.net

Spectrometric Detection and Structural Elucidation Research

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the definitive method for the molecular characterization and quantification of Desmethyl Sildenafil. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been extensively validated for this purpose.

A validated GC-MS method involves sample extraction from the matrix (e.g., whole blood), followed by derivatization to increase the analyte's volatility and thermal stability. nih.gov For instance, silylation is a common derivatization technique for compounds like Sildenafil and its metabolites. nih.gov Following separation on the GC column, the mass spectrometer detects the compound and its fragments, providing a highly specific fingerprint for identification. This method has proven to be sensitive and specific for the determination of Desmethyl Sildenafil. nih.govresearchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method that is widely used for quantifying Desmethyl Sildenafil in biological fluids like plasma. rsc.orgnih.govoup.com The technique typically uses an electrospray ionization (ESI) source in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. For Desmethyl Sildenafil, the precursor-to-product ion transition of m/z 461.4 → m/z 283.2 is commonly used for quantification. nih.govoup.com The study of fragmentation patterns is crucial for the structural elucidation of known metabolites and the identification of novel, related compounds. nih.gov

Validation Parameters for GC-MS Determination of Desmethyl Sildenafil in Whole Blood nih.govresearchgate.net
ParameterValue
Limit of Detection (LOD)5.00 ng/mL
Limit of Quantification (LOQ)15.0 ng/mL
Linearity RangeUp to 500.0 ng/mL (R² = 0.990)
Absolute Recovery83.1% to 93.2%
Within-Batch Precision (%RSD)< 8.1%
Between-Batch Precision (%RSD)< 10.8%
Internal StandardProtriptyline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. mdpi.comresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its complete structure, including stereochemistry.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the structural analysis of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the pyrazolopyrimidine core, and the protons of the modified piperazine (B1678402) ring. researchgate.net Comparison of the ¹H NMR spectrum of this compound with that of sildenafil would reveal key differences, particularly in the signals corresponding to the piperazine moiety. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

Moiety Predicted ¹H Chemical Shift Range (ppm)
Aromatic Protons 7.0 - 8.5
Pyrazolopyrimidine Protons 2.5 - 4.5

Note: These are approximate ranges and the exact chemical shifts would depend on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

No published studies detailing the use of 2D NMR experiments such as COSY, HSQC, or HMBC for the structural elucidation of this compound could be located.

Advanced Pulse Sequences for Complex Structural Features

There is no available information on the application of advanced NMR pulse sequences for characterizing complex structural features of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR spectra or detailed analyses of the functional groups of this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

No UV-Vis spectroscopic data or analysis of the chromophores present in this compound has been published.

Hyphenated Techniques for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration and Optimization

There are no specific, detailed research findings on the integration and optimization of LC-MS methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

No literature detailing the application of GC-MS for the analysis of this compound could be found.

Due to the absence of specific research data for this compound in these analytical areas, the creation of a thorough and informative article with detailed research findings and data tables is not feasible at this time.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful analytical technique for the detection and quantification of pharmaceutical compounds and their analogues, including this compound. This method combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. chromatographyonline.comresearchgate.net The principle of CE is based on the differential migration of charged analytes in an electrolyte solution under the influence of an electric field. This allows for the separation of compounds with high resolution. When coupled with MS, it provides molecular weight information and structural details of the analyte, enhancing the certainty of identification. chromatographyonline.com

The advantages of CE-MS in the analysis of compounds like this compound include its minimal sample volume requirements, high separation efficiency leading to narrow peaks, and reduced probability of irreversible sample loss as no stationary phase is used. chromatographyonline.com The low flow rates, typically in the nanoliter-per-minute range, are highly compatible with mass spectrometry ion sources, leading to enhanced sensitivity. chromatographyonline.com

In a typical CE-MS setup for the analysis of this compound, a fused-silica capillary is used for the separation. The choice of background electrolyte (BGE), its pH, and concentration are critical parameters that are optimized to achieve the best separation. For basic compounds like this compound, an acidic BGE is often employed to ensure the analytes are positively charged and migrate towards the cathode. The separated analytes are then introduced into the mass spectrometer, commonly through an electrospray ionization (ESI) interface, which is well-suited for polar and thermally labile molecules. The mass spectrometer can be operated in various modes, such as full-scan mode for identification of unknown compounds or tandem MS (MS/MS) mode for quantification and structural elucidation of target analytes like this compound.

Method Validation and Quality Assurance in Chemical Analysis

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. fortunejournals.com For the analysis of this compound, a comprehensive validation of the analytical method is required to ensure the reliability and accuracy of the results. The following subsections detail the key parameters of method validation.

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of this compound analysis, specificity is demonstrated by showing that the analytical signal is solely from this compound and not from other related substances or matrix components. This is often achieved by comparing the chromatograms or electropherograms of a blank sample, a sample spiked with this compound, and a sample containing potential interfering substances. Mass spectrometry provides high selectivity, as the detection can be based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov

Linearity and Dynamic Range Assessment

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. fortunejournals.com The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fortunejournals.com To assess the linearity for this compound, a series of standard solutions of known concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is generally considered indicative of a good linear relationship. fortunejournals.com

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (ng/mL)Peak Area (Arbitrary Units)
512540
1025100
2562800
50124500
100250100
250625500
5001252000
Linear Regression
Slope 2501.5
Intercept 120.3
Correlation Coefficient (R²) 0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. fortunejournals.com For this compound, a low LOD and LOQ are crucial for detecting trace amounts in various matrices.

Table 2: Illustrative LOD and LOQ for this compound

ParameterMethodResult (ng/mL)
Limit of Detection (LOD)Signal-to-Noise (S/N = 3)1.5
Limit of Quantification (LOQ)Signal-to-Noise (S/N = 10)5.0

Accuracy and Precision Evaluation (Repeatability and Reproducibility)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value, expressed as a percentage recovery. researchgate.net

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or reproducibility). fortunejournals.com

Table 3: Illustrative Accuracy and Precision Data for this compound

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6, 3 days)
109.898.02.5%3.1%
100101.2101.21.8%2.4%
400396.499.11.5%2.0%

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govpharmaguideline.com For a CE-MS method, these parameters could include the pH of the BGE, voltage, capillary temperature, and mobile phase composition. nih.govpharmaguideline.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. pharmaguideline.comlabmanager.com Both robustness and ruggedness are crucial for ensuring that the analytical method for this compound can be reliably transferred and used in different settings. nih.govlabmanager.com

Table 4: Illustrative Robustness Study Parameters for this compound Analysis by CE-MS

ParameterVariationEffect on Results
BGE pH± 0.2 unitsNo significant change in peak area or migration time
Separation Voltage± 5 kVMinor shift in migration time, no effect on quantification
Capillary Temperature± 2 °CNo significant change
ESI Nebulizer Gas Flow± 10%No significant change in signal intensity

Matrix Effects and Interference Control

The accurate quantification of trace amounts of this compound in complex matrices, such as herbal supplements, dietary products, and biological fluids, is often hampered by matrix effects. These effects arise from the co-eluting endogenous or exogenous components of the sample matrix that can either suppress or enhance the analyte's signal during analysis, leading to inaccurate results.

Key Research Findings on Matrix Effects in the Analysis of Structurally Related Compounds:

Herbal and Dietary Supplements: A study on the simultaneous LC-MS/MS determination of sildenafil and its analogues in herbal products demonstrated that matrix effects could be successfully eliminated, allowing for reliable quantitation using a conventional standard solution. The accuracy in this study ranged from 80.9% to 108.1% with a relative standard deviation (RSD) of less than 11%. researchgate.net

Counterfeit Herbal Products: Research focused on developing a protocol for the detection of sildenafil analogues in counterfeit herbal products highlighted the importance of optimizing the extraction method to handle both high concentrations and trace levels of the analytes. By doing so, matrix effects were effectively eliminated, enabling reliable quantification. researchgate.net

Various Matrices: A review of analytical methods for sildenafil determination in diverse matrices acknowledged that one-step liquid-liquid extraction from plasma after alkaline treatment yielded almost quantitative recovery (at least 76%) with minimal interference, indicating effective control over matrix components. iums.ac.ir

Strategies for Interference Control:

To mitigate the impact of matrix effects and other interferences, several strategies are employed in analytical methodologies:

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques used to separate the analyte of interest from interfering compounds in the matrix before detection. researchgate.netresearchgate.net

Sample Preparation: Thorough sample preparation techniques, such as liquid-liquid extraction, solid-phase extraction, and sonication followed by centrifugation, are crucial for removing a significant portion of the matrix components that could cause interference. researchgate.netiums.ac.ir

Mass Spectrometry (MS) Detection: The use of tandem mass spectrometry (MS/MS) provides high selectivity and specificity, allowing for the differentiation of the target analyte from background noise and co-eluting substances based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.netnih.gov

Matrix-Matched Calibration: In cases where matrix effects cannot be entirely eliminated, preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for signal suppression or enhancement. researchgate.net

Table 1: Analytical Methods for Sildenafil and its Analogues and Control of Matrix Effects

Analytical TechniqueMatrixMethod for Matrix Effect ControlReference
LC-MS/MSHerbal ProductsOptimized extraction and chromatographic separation researchgate.net
LC-DAD-QTOFCounterfeit Herbal ProductsOptimized extraction for high and trace levels researchgate.net
UPLC-MS/MSDietary SupplementsMatrix-matched calibration researchgate.net
HPLCPlasmaOne-step liquid-liquid extraction iums.ac.ir

Development of Certified Reference Materials

Certified Reference Materials (CRMs) are fundamental for ensuring the accuracy and metrological traceability of analytical measurements. A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, which is used to calibrate analytical instruments, validate methods, and assess the performance of laboratories.

Challenges in CRM Development for Novel Psychoactive Substances:

The rapid emergence of novel psychoactive substances (NPS), a category under which this compound could be classified, presents significant challenges for the development of CRMs. One of the primary obstacles is the lack of certified standards for reference. brjac.com.br The constant evolution of chemical structures means that by the time a CRM for a specific compound is developed, new analogues may have already appeared on the market. ojp.gov

General Process for CRM Development:

While specific information on the development of a CRM for this compound is not available, the general process for creating a pure certified reference material involves several key stages, as demonstrated in the development of CRMs for other compounds like D-mannitol:

Preparation and Structure Determination: The candidate material is synthesized or purified, and its chemical structure is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net

Characterization and Purity Assessment: The purity of the candidate CRM is determined using multiple independent analytical methods. For instance, a mass balance approach and quantitative NMR (qNMR) can be used to assign a purity value. researchgate.net

Homogeneity Study: The uniformity of the CRM throughout the batch is assessed to ensure that each unit is representative of the whole.

Stability Study: The stability of the CRM is evaluated under various storage conditions (e.g., different temperatures and time periods) to establish its shelf life and recommended storage conditions. researchgate.net

The development of a CRM for this compound would be a critical step in enabling accredited laboratories to produce accurate and comparable analytical results, which is essential for regulatory enforcement and monitoring programs. The availability of such a standard would also facilitate the validation of new and existing analytical methods for its detection and quantification.

Metabolism and Biotransformation Research

Enzymatic Biotransformation Pathways

The enzymatic conversion of the parent compound is the first step in its metabolism, involving several key enzymes and reactions that alter its chemical structure.

The metabolism of Gendenafil's analogue, Sildenafil (B151), is predominantly carried out by the cytochrome P450 (CYP) enzyme system, a family of hemoproteins crucial for drug metabolism. mdpi.com In vitro studies using human liver microsomes and specific CYP inhibitors have identified CYP3A4 as the principal isoform responsible for its biotransformation. wikipedia.orgpfizer.comnih.govfda.govijpp.com This is considered the major metabolic route.

A secondary, or minor, pathway is mediated by CYP2C9. wikipedia.orgpfizer.comnih.govfda.govdrugbank.com Studies have shown that while CYP3A4 is the primary enzyme at higher concentrations, CYP2C9 plays a more significant role at lower, therapeutic concentrations due to its higher affinity (lower Km value) for the substrate. nih.govnih.gov Together, it is estimated that CYP3A4 is responsible for approximately 79% of the metabolic clearance, with CYP2C9 accounting for about 20%. capes.gov.br Other isoforms, such as CYP2C19 and CYP2D6, have been found to contribute minimally, mediating less than 2% of the biotransformation. capes.gov.br

In studies involving male rat liver microsomes, the metabolic profile differs, with CYP2C11 identified as the major contributor to the metabolism of Sildenafil, highlighting species-specific differences in biotransformation. nih.govnih.gov

The formation of Desethyl Gendenafil from its parent compound occurs via an N-dealkylation reaction, specifically N-de-ethylation. This is analogous to the primary metabolic pathway for Sildenafil, which is N-demethylation, resulting in its major active metabolite. wikipedia.orgfda.govdrugbank.com

In addition to N-dealkylation, other metabolic reactions have been identified for the parent structure. These include:

Oxidation: This can occur on the piperazine (B1678402) ring. nih.gov

Hydroxylation: Aliphatic hydroxylation is another observed pathway. nih.gov

Loss of a two-carbon fragment: This reaction from the piperazine ring is also a recognized metabolic step. nih.gov

These reactions can also occur in combination, leading to a variety of different metabolites. nih.gov The culmination of these processes is that no unchanged parent drug is typically found in excreta, indicating that metabolism is the primary mechanism for the drug's clearance from the body. nih.govnih.gov

While Phase I reactions involving cytochrome P450 enzymes are primary, Phase II enzymes also play a role in drug metabolism, typically by conjugating metabolites to increase their water solubility for excretion. mlsu.ac.in These enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases. mlsu.ac.in However, based on available research focused on the primary metabolism of Sildenafil, the specific role of UGTs or hydrolases in the direct metabolic pathway of Gendenafil or the subsequent transformation of its metabolites like this compound is not extensively detailed. The primary clearance pathway appears to be driven by CYP-mediated oxidation, with metabolites excreted mainly in the feces (around 80%) and to a lesser extent in the urine (around 13%). wikipedia.orgpfizer.comdrugbank.com

In Vitro Metabolic System Research

To investigate these metabolic pathways without performing whole-animal studies, researchers rely on various in vitro systems that replicate the metabolic environment of the liver.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs. unl.edu They are a standard tool for studying the metabolic stability of new compounds. unl.edu

Studies on Sildenafil have extensively used both human and rat liver microsomes to determine the rate of metabolism and identify the resulting metabolites. nih.govcapes.gov.brnih.gov These experiments have shown that clearance rates observed in vitro with liver microsomes are in good agreement with in vivo pharmacokinetic data. nih.gov For instance, research has demonstrated that the rate of metabolite formation is significantly higher in male rat liver microsomes compared to human liver microsomes. nih.gov Age-related differences have also been studied using this system, showing a decrease in metabolic rate in microsomes from older rats and mice, which corresponds with reduced expression of relevant CYP isoforms. nih.gov

Table 1: Comparative Metabolism in Liver Microsomes

Species Primary Metabolite Formation Rate Key Findings Citations
Human Baseline Metabolism primarily mediated by CYP3A4 and CYP2C9. nih.gov, capes.gov.br
Male Rat 11-fold greater than human Metabolism largely mediated by CYP2C11, limiting its use as a direct model for human metabolism. nih.gov
Aged Rat Reduced to 7% of young rat Significant age-related decrement in metabolite formation. nih.gov
Aged Mouse Reduced to 51% of young mouse Age-related decrement in metabolite formation observed, but less pronounced than in rats. nih.gov

Recombinant enzyme systems involve the use of specific human CYP isoforms that are expressed in cell lines (e.g., using cDNA). nih.gov This technique allows researchers to pinpoint exactly which enzyme is responsible for a particular metabolic reaction, a process known as reaction phenotyping.

For Sildenafil, studies using microsomes containing heterologously expressed human cytochromes confirmed that CYP3A4 and CYP2C9 were the primary enzymes responsible for its N-demethylation. nih.govcapes.gov.br These recombinant systems also demonstrated minor metabolic activity by CYP2C19 and CYP2D6. capes.gov.br In rat models, incubating the compound with cDNA-expressed CYP2C11 resulted in significantly higher levels of the metabolite compared to other rat CYP isoforms, confirming its major role in that species. nih.gov

Table 2: Enzyme Kinetics in Recombinant Systems (Human)

Enzyme Role in Metabolism Kinetic Parameter (Km) Citations
CYP3A4 Major Route (Low-affinity, high-capacity) ~221 µM nih.gov, nih.gov
CYP2C9 Minor Route (High-affinity, low-capacity) ~27 µM nih.gov, nih.gov
CYP2C19 Minimal Contribution Not specified capes.gov.br
CYP2D6 Minimal Contribution Not specified capes.gov.br

Hepatocyte Culture Models in Metabolic Pathway Investigations

The liver is the primary site of drug metabolism, and in vitro models using liver cells are fundamental to predicting how a compound will be processed in the human body. Primary human hepatocytes (PHH) are considered the gold standard for these investigations because they provide a metabolic profile that closely resembles the in vivo environment. thermofisher.comkosheeka.com

Conventional 2D vs. Advanced 3D Spheroid Models For years, hepatocytes have been cultured in a simple two-dimensional (2D) monolayer on collagen-coated plates. kosheeka.complos.org While useful, a major drawback of 2D cultures is that the hepatocytes rapidly dedifferentiate and lose their specific liver functions and metabolic enzyme activity, often within a week. thermofisher.complos.org

To overcome these limitations, three-dimensional (3D) culture models, particularly spheroid cultures, have gained prominence. thermofisher.complos.org In these models, hepatocytes self-assemble into spherical aggregates, a configuration that better mimics the natural microenvironment of the liver. kosheeka.com These 3D hepatic spheroids remain viable and maintain stable, phenotype-specific functions, including the activity of crucial cytochrome P450 (CYP) enzymes, for extended periods, sometimes up to four weeks. thermofisher.combiorxiv.org This longevity and functional stability make 3D models superior for studying the biotransformation of new chemical entities. biorxiv.orgnih.gov

Application to this compound While no specific studies on the metabolism of this compound using hepatocyte models have been published, this would be the definitive approach to elucidate its metabolic pathways. By incubating this compound with 3D PHH spheroid cultures, researchers can identify the resulting metabolites over time. Studies on sildenafil, its parent compound, have established that its biotransformation is primarily mediated by CYP3A4 and, to a lesser extent, CYP2C9, leading to the formation of its major metabolite, N-desmethyl sildenafil (UK-103,320). nih.govnih.gov It is highly probable that this compound undergoes metabolism by the same enzyme systems. Using hepatocyte models would allow for the confirmation of the specific CYP isoforms involved and the identification of its primary and secondary metabolites.

Metabolite Identification and Structural Characterization within Biological Matrices

Once a compound is metabolized, its byproducts must be identified and structurally defined within complex biological samples like blood plasma or urine. This process is essential for developing comprehensive toxicological screening methods.

Strategies for Untargeted Metabolomics Analysis

Untargeted metabolomics is a powerful strategy used to obtain a comprehensive snapshot of all detectable small-molecule metabolites in a biological sample. nih.govanimbiosci.org This approach does not require prior knowledge of the metabolites and is ideal for discovering novel metabolic pathways of uncharacterized compounds like this compound.

The typical workflow involves using high-performance liquid chromatography (HPLC) coupled to high-resolution mass spectrometry (HRMS), such as Q-TOF (quadrupole time-of-flight) or Orbitrap systems. nih.govjfda-online.comanimbiosci.org

Workflow for this compound Metabolite Discovery:

Sample Incubation: Biological samples (e.g., human liver S9 fractions, hepatocyte culture media, or in vivo plasma samples) are incubated with this compound. jfda-online.com Control samples without the compound are also prepared.

LC-HRMS Analysis: The samples are analyzed, generating a total ion chromatogram (TIC) for each. The high resolution of the mass spectrometer provides highly accurate mass measurements, which is critical for determining the elemental composition of potential metabolites. animbiosci.org

Data Processing and Feature Detection: Specialized software is used to process the raw data. This includes aligning retention times across different samples and detecting all metabolic "features," which are unique ions characterized by their mass-to-charge ratio (m/z) and retention time.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are applied to compare the metabolomes of the treated and control groups. nih.gov This helps to identify features that are significantly different and therefore likely candidates for being metabolites of this compound. jfda-online.com

Candidate Identification: The features identified as statistically significant are then subjected to further analysis, including targeted MS/MS fragmentation, to elucidate their chemical structures. jfda-online.com

This untargeted approach ensures that both expected and unexpected metabolites can be detected, providing a complete metabolic profile. jfda-online.com

Computational Tools for Metabolite Prediction and Annotation

In silico, or computational, tools play a crucial role in modern drug metabolism studies by predicting the likely metabolites of a compound before or during laboratory analysis. nih.gov These predictions can guide the experimental search and help in annotating the structures of metabolites found through untargeted analysis.

These software packages combine knowledge-based approaches, which use established rules of biochemical transformations, with machine learning algorithms trained on large datasets of known metabolic reactions. mdpi.comnih.gov They can predict the products of the most important human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) and other metabolic pathways. mdpi.com

For a novel compound like this compound, these tools would predict a series of potential biotransformations, such as:

Oxidation: Addition of oxygen atoms (hydroxylation) on various parts of the molecule.

Dealkylation: Removal of alkyl groups, such as the propyl group on the pyrazolopyrimidinone (B8486647) core or groups on the piperazine ring.

Hydrolysis: Cleavage of amide or other bonds.

Conjugation: Addition of polar groups like glucuronic acid (glucuronidation) to increase water solubility for excretion. nih.gov

The output is a list of potential metabolite structures, which can then be used to perform targeted searches in the LC-HRMS data, greatly accelerating the identification process. frontiersin.org

Table 1: Examples of Publicly Available Computational Tools for Metabolite Prediction
Tool NamePrediction ApproachKey FeaturesReference
BioTransformerCombines machine learning and a knowledge-based approachPredicts metabolism in human tissues, gut microbiota, and the environment. Available as a web server. nih.gov
GLORYxMachine learning-basedPredicts oxidation, reduction, hydrolysis, and conjugation reactions, primarily for synthetic compounds. frontiersin.org
SyGMaRule-based algorithmSystematic generation of metabolites based on a library of biotransformation rules. nih.gov
NICEdrug.chMechanistic, knowledge-basedGenerates detailed metabolic reports and predicts reactivity with over 3000 human enzymes. elifesciences.org

Approaches for Distinguishing Isomeric and Isobaric Metabolites

A significant analytical challenge in metabolomics is the existence of isomers and isobars. mdpi.com

Isobars are molecules that have the same nominal mass but different elemental compositions (e.g., C₃H₄O vs. C₂H₄N₂).

Isomers have the same elemental composition but different structural arrangements.

Distinguishing between these is critical, as different isomers can have vastly different biological activities. Several advanced analytical techniques are employed to resolve this ambiguity.

High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate isobaric compounds by measuring their mass with extremely high accuracy (to several decimal places). This allows for the confident determination of the exact elemental formula of a metabolite, distinguishing it from other isobars. mdpi.com

Tandem Mass Spectrometry (MS/MS): To differentiate structural isomers, the parent ion is isolated and fragmented. The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint. Different isomers often produce unique fragmentation patterns, allowing for their identification. The fragmentation pathways of PDE5 inhibitor analogues have been studied, revealing common product ions for different structural groups (e.g., sildenafil vs. vardenafil (B611638) analogues), which aids in identifying the core structure of unknown analogues. koreascience.kr

Synthetic Chemistry and Derivatization Research

Chemical Synthesis Routes and Methodologies

The synthesis of Desethyl Gendenafil and related compounds is a focus of medicinal chemistry, aiming to create these molecules efficiently and with high purity for research purposes.

The synthesis of this compound can be achieved through chemical modifications of its parent compound, Gendenafil. vulcanchem.com This typically involves selective dealkylation reactions to remove the ethyl group from the ethoxy substituent on the phenyl ring. vulcanchem.com A key intermediate in this process is 1,6-Dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, which can be further reacted to form the final product. vulcanchem.comchemicalbook.com

Table 1: Key Reagents and Intermediates in Analogous Syntheses

Compound/Reagent Role in Synthesis Reference
2-Ethoxybenzoyl chloride Starting material for the pyrimidinone core. mdpi.com
Chlorosulfonic acid / Thionyl chloride Reagents for sulfonation of the phenyl ring. researchgate.netmdpi.com
1,6-Dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Key intermediate in the synthesis of this compound. vulcanchem.comchemicalbook.com

Optimizing synthetic reactions is crucial for maximizing the yield of the desired product while minimizing impurities. For compounds analogous to this compound, several parameters are typically adjusted. Studies on the synthesis of related pyrimidine (B1678525) derivatives and other phosphodiesterase inhibitors demonstrate that factors such as reaction temperature, solvent choice, reagent concentration, and reaction time are critical for success. researchgate.netresearchgate.net For example, in the synthesis of 4,6-dihydroxypyrimidine (B14393), it was found that a specific concentration of sodium methoxide (B1231860) in methanol (B129727) and a reaction temperature of 70°C produced the optimal yield. researchgate.net Similarly, the development of spectrophotometric methods for analyzing vardenafil (B611638), another PDE5 inhibitor, required careful optimization of pH, buffer systems, and reagent volumes to achieve high sensitivity and accuracy. researchgate.net These principles are directly applicable to the multi-step synthesis of this compound to ensure high purity and yield of the final compound.

Table 2: Parameters for Synthetic Optimization

Parameter Objective Example Application Reference
Temperature Control reaction rate and selectivity. Optimized to 70°C for pyrimidine synthesis. researchgate.net
Solvent Solubilize reactants and influence reaction pathways. Methanol used in pyrimidine synthesis. researchgate.net
Reagent Concentration Ensure complete reaction and maximize yield. Optimized concentration of sodium methoxide. researchgate.net
pH / Buffer Control ionization state of molecules for reactions or extractions. Acidic buffers used for ion-pair complex formation. researchgate.net

Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. researchgate.net The synthesis of sildenafil (B151) citrate (B86180) is a well-documented example where green chemistry has had a significant impact. rsc.org Key improvements included redesigning the synthesis to use water instead of organic solvents in certain steps, minimizing the use of hazardous reagents like thionyl chloride, and implementing efficient solvent recovery and reuse, particularly of toluene. mdpi.comrsc.org These strategies led to a substantial reduction in the process's E-factor (kg of waste per kg of product) to just 6, far below the industry average. rsc.org Such approaches, including the use of biocatalysts like peroxygenases to perform selective oxidations with environmentally benign H2O2, are highly relevant for the synthesis of analogs like this compound. researchgate.netnih.gov

Synthesis of Isotopic Analogs for Research Applications

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes to track the molecule through reactions or metabolic pathways. wikipedia.org This is particularly valuable in pharmaceutical research for analytical and metabolic studies.

Deuterium-labeled compounds, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612) (²H or D), are essential as internal standards for quantitative analysis by mass spectrometry (MS). resolvemass.caucsb.edu The mass difference between the deuterated analog and the non-labeled compound allows for their clear differentiation in an MS analysis, while their nearly identical chemical properties ensure they behave similarly during sample preparation and chromatographic separation. resolvemass.camdpi.com This leads to improved accuracy and precision in quantifying the target analyte. resolvemass.ca

The synthesis of deuterated analogs can be achieved through methods like hydrogen-deuterium exchange reactions, often using deuterium oxide (D₂O) or by incorporating deuterated building blocks during the synthesis. resolvemass.camdpi.com For sildenafil and its analogs, several deuterated versions have been synthesized, such as Desethyl Sildenafil-d3 and N-Desmethyl Sildenafil-d8. medchemexpress.compharmaffiliates.com A deuterated version of this compound would be prepared using similar methods for use as a high-fidelity internal standard in pharmacokinetic studies and for detecting the compound in complex matrices. vulcanchem.comuts.edu.au

Carbon-13 (¹³C) is a stable isotope used for metabolic flux analysis (MFA), a powerful technique to quantify the flow of carbon through metabolic pathways within a cell. nih.govnih.gov In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate, such as [¹³C]-glucose. nih.govd-nb.info As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. d-nb.info By measuring the ¹³C labeling patterns in these metabolites (often in protein-derived amino acids) using mass spectrometry or NMR, researchers can computationally model and quantify the rates (fluxes) of different metabolic pathways. nih.govnih.govshimadzu.com

To study the specific metabolic fate of this compound, a ¹³C-labeled version would be synthesized. This would involve incorporating ¹³C atoms at specific positions in the molecule's carbon skeleton, which can be achieved by using ¹³C-labeled precursors during its chemical synthesis. By administering this labeled compound to a biological system, researchers could trace its breakdown and transformation, providing precise insights into its metabolic pathways and identifying its metabolites. nih.gov

Table 3: Applications of Isotopic Analogs in Research

Isotopic Analog Purpose Analytical Technique Reference
Deuterated this compound Internal Standard for Quantification Liquid Chromatography-Mass Spectrometry (LC-MS) resolvemass.caucsb.edu

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Gendenafil | | Sildenafil | | 1,6-Dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | | 2-Ethoxybenzoyl chloride | | N-methylpiperazine | | 4,6-dihydroxypyrimidine | | Vardenafil | | Toluene | | Desethyl Sildenafil-d3 | | N-Desmethyl Sildenafil-d8 |

Computational Chemistry and Structural Activity Relationship Sar Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For Desethyl Gendenafil, as a putative PDE5 inhibitor, these studies would be crucial in understanding its mechanism of action at a molecular level.

Ligand-Protein Interaction Predictions

Molecular docking simulations are employed to predict the interactions between a ligand, such as this compound, and the amino acid residues of the PDE5 active site. The binding of known PDE5 inhibitors like sildenafil (B151), vardenafil (B611638), and tadalafil provides a framework for understanding these interactions. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking within the catalytic pocket of PDE5. It is hypothesized that the core scaffold of this compound would orient itself in a similar fashion to other pyrazolopyrimidinone-based inhibitors.

Binding Affinity Estimation in Theoretical Models

Theoretical models can estimate the binding affinity (often expressed as a docking score or in kcal/mol) of a ligand to its target protein. These estimations are based on scoring functions that calculate the free energy of binding. For instance, studies on various PDE5 inhibitors have demonstrated a correlation between their calculated binding affinities and their experimentally determined inhibitory concentrations (IC50). A hypothetical docking study of this compound would aim to predict its binding energy, providing a theoretical measure of its potential potency as a PDE5 inhibitor.

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Sildenafil-8.1Gln817, Phe820, Tyr612
Boesenbergin A-8.8Not specified
Ginkolide B-8.5Not specified
Montanol-7.8Not specified
Beta-sitosterol-7.1Not specified
Eugenol acetate-6.9Not specified

Note: The binding affinities for compounds other than this compound are taken from a 2024 study on PDE5 inhibitor candidates and are provided for comparative context. The key interacting residues for Sildenafil are well-established in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Chemical Properties

QSAR models can be developed to predict various chemical properties of molecules, such as solubility, lipophilicity (logP), and metabolic stability. These models are built using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds like this compound. Such predictive models are instrumental in the early stages of drug discovery for optimizing the pharmacokinetic profile of lead compounds.

Correlation of Structural Features with Theoretical Biological Interactions

By analyzing a series of related compounds, QSAR studies can identify the key structural features that are either beneficial or detrimental to their biological activity. For PDE5 inhibitors, these studies have highlighted the importance of specific substituent groups on the core scaffold for enhancing potency and selectivity. A QSAR analysis including this compound would seek to correlate its specific structural modifications with its predicted binding affinity and interaction profile within the PDE5 active site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for PDE5 inhibitors typically includes features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active as PDE5 inhibitors. This approach can accelerate the discovery of new lead compounds with potentially improved properties over existing drugs. A well-defined pharmacophore model can also guide the rational design of new analogs, such as this compound, by ensuring that they possess the necessary chemical features for potent PDE5 inhibition.

No Publicly Available Research Found on the Computational Chemistry and Structural Activity of "this compound"

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the computational chemistry and structure-activity relationship (SAR) studies of the chemical compound "this compound."

The requested article structure, focusing on:

Computational Approaches for Analog Design

requires specific research data that does not appear to be present in the public domain for a compound with this name. General principles of computational chemistry and SAR for the broader class of phosphodiesterase type 5 (PDE5) inhibitors are well-documented for compounds such as sildenafil, tadalafil, and vardenafil. However, per the strict instructions to focus solely on "this compound," it is not possible to extrapolate this information to a compound for which no specific data has been published.

Therefore, this report cannot provide the requested detailed and informative article on the computational chemistry and SAR of "this compound" due to the absence of foundational research on this specific molecule in the accessible scientific literature.

Impurity Profiling and Degradation Product Research

Characterization of Degradation Products

Degradation products result from chemical changes in the drug substance due to exposure to environmental factors such as light, heat, and moisture, or through interaction with other components in the drug product. ajpsonline.com

Forced degradation, or stress testing, is a fundamental part of drug development where the API is subjected to conditions more severe than those used for accelerated stability testing. pharmasm.com The objective is to deliberately degrade the molecule to identify potential degradation products and establish degradation pathways. ajpsonline.comasianjpr.com This information is essential for developing stability-indicating analytical methods. pharmasm.com

Standard stress conditions include:

Acid and Base Hydrolysis: The API is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions, often with heating, to assess its susceptibility to hydrolysis. asianjpr.comtsijournals.com

Oxidation: Oxidative stress is commonly induced using hydrogen peroxide (e.g., 3-30% H₂O₂) to determine the molecule's sensitivity to oxidation. asianjpr.com Studies on sildenafil (B151) have shown it to be particularly sensitive to oxidative conditions. tsijournals.com

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., elevated by 10°C increments above accelerated stability conditions) to evaluate thermal stability. unesp.br

Photodegradation: The API is exposed to light sources, including UV and visible light under controlled conditions, to assess its photostability. ajpsonline.comunesp.br Research on sildenafil has identified several phototransformation products. nih.gov

The samples generated from forced degradation studies are analyzed, typically using LC-MS/MS, to separate and identify the resulting degradants. ajpsonline.com By characterizing the structure of these products, a degradation pathway can be proposed. pharmasm.com For structurally related compounds like sildenafil, photolysis studies have shown that the piperazine (B1678402) ring is highly susceptible to photodegradation, leading to a series of breakdown products. nih.gov A key intermediate identified in this pathway is the sulfonic acid, formed from the hydrolysis of the sulfonamide group. nih.gov Significant degradation was also observed for sildenafil under oxidative stress, leading to the formation of an N-oxide degradant. tsijournals.com It is plausible that Desethyl Gendenafil would exhibit similar vulnerabilities in its structure under comparable stress conditions.

Table 2: Summary of Forced Degradation Studies on Structurally Similar Compounds

Stress ConditionTypical Reagents/ParametersObserved Degradation in Sildenafil tsijournals.comnih.gov
Acid Hydrolysis0.1 N - 5 N HCl, elevated temperatureModerate degradation observed under vigorous conditions.
Base Hydrolysis0.1 N - 5 N NaOH, elevated temperatureStable under typical conditions.
Oxidation3-30% Hydrogen PeroxideSignificant degradation; formation of N-oxide impurity.
PhotolysisExposure to UV/Xenon lampSusceptibility of the piperazine ring, leading to multiple degradants.
ThermalHeating at 105°CGenerally stable.

Methodologies for Impurity Quantification and Control

To ensure the quality of an API, robust analytical methods are required to quantify and control impurities. registech.commt.com The primary goal is to separate the API from all potential process-related and degradation impurities. nih.gov

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely used technique for this purpose. rjpbcs.comnih.gov The method is developed to achieve adequate resolution between the main compound and all known impurities. asianpubs.org More advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) offer faster analysis times and higher resolution. nih.gov For structural identification and confirmation, HPLC or UPLC is often coupled with mass spectrometry (MS), particularly tandem MS (MS/MS) or high-resolution MS (HRMS), which provides detailed structural information based on mass-to-charge ratio and fragmentation patterns. registech.comnih.gov

Control of impurities is a continuous process throughout drug development. registech.com It involves:

Understanding the formation of impurities to refine and optimize the synthetic process, thereby minimizing their generation. senieer.comrjpbcs.com

Setting stringent specifications and acceptance criteria for each identified and unidentified impurity based on ICH thresholds. sfda.gov.sa

Implementing validated analytical methods for routine quality control of raw materials, intermediates, and the final API. asianpubs.orglcms.cz

Table 3: Methodologies for Impurity Analysis

MethodologyPrimary ApplicationKey Advantages
HPLC-UVQuantification of known impurities and API assay. nih.govRobust, reliable, widely available, excellent for quantitative analysis. asianpubs.org
UPLC-MS/MSDetection and quantification of trace-level impurities and degradants. nih.govHigh sensitivity, high throughput, structural confirmation capabilities. mdpi.com
LC-HRMS (e.g., Q-TOF)Identification and structural elucidation of unknown impurities. nih.govProvides accurate mass measurement for determining elemental composition.
Gas Chromatography (GC)Analysis of residual solvents. senieer.comIdeal for volatile organic compounds.
Nuclear Magnetic Resonance (NMR)Unambiguous structure elucidation of isolated impurities. registech.comProvides detailed information on the chemical structure and connectivity of atoms.

Forensic and Anti Doping Analytical Research

Development of Screening and Confirmatory Methods in Complex Matrices

The detection of unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogs, such as Desethyl Gendenafil, in products like herbal dietary supplements presents a significant analytical challenge. researchgate.net These products contain a wide variety of compounds that can interfere with the analysis, making it difficult to isolate and identify the target analyte. uts.edu.au Consequently, research focuses on developing highly selective and sensitive methods, predominantly utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), to identify and confirm the presence of these adulterants. uts.edu.au

A confirmatory LC-HRMS analysis for PDE-5 inhibitors involves optimizing several factors to mitigate matrix effects, including chromatographic separation, sample extraction, and dilution. uts.edu.au The goal is to develop methods that are not only capable of detecting known analogs like Gendenafil but are also broad enough to flag the presence of new, previously uncharacterized synthetic variants. uts.edu.auresearchgate.net

The effective determination of trace contaminants in complex matrices is critically dependent on the sample preparation stage. dphen1.com This process is often the most time-consuming part of the analysis and a potential source of error. dphen1.com The primary objectives of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. mdpi.comresearchgate.net

For solid samples such as tablets or the contents of capsules, a common first step is to meticulously crush and homogenize the material into a uniform powder. mdpi.com A measured amount of the powder is then subjected to an extraction procedure. shimadzu.com A widely used technique involves solvent extraction, often with sonication to enhance the process. For example, a simple and effective method involves extracting the sample with a solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water. shimadzu.comresearchgate.net This is followed by vortexing, sonication, and filtration to separate the dissolved analytes from the insoluble matrix components. core.ac.uk

In some cases, particularly for trace analysis, more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are employed to further "clean up" the extract and reduce matrix effects. uts.edu.au However, for broad screening of multiple ionizable analytes like various PDE-5 inhibitors, a straightforward "dilute-and-shoot" approach after initial solvent extraction is often preferred to balance efficiency and effectiveness. uts.edu.au The choice of technique depends on the complexity of the matrix and the required sensitivity of the analysis. dphen1.com

Role in Drug Discovery and Development Research Pipeline

Significance as a Research Tool or Intermediate

Desethyl Gendenafil is utilized by the scientific community as a research tool to advance pharmaceutical analysis. As a known sildenafil (B151) analogue, it is included in the development of comprehensive screening methods designed to detect undeclared substances in products such as dietary supplements. shimadzu.com The synthesis of this compound can be achieved through chemical modifications of its parent compound, Gendenafil, typically involving selective dealkylation at the ethoxy substituent on the phenyl ring. vulcanchem.com This synthetic pathway underscores its role as a chemical intermediate, crucial for creating reference materials needed for research and quality control. vulcanchem.com

Use as a Reference Standard for Analytical Validation

A critical application of this compound is its use as a reference standard in analytical chemistry. axios-research.com Reference standards are essential for validating analytical methods, ensuring that results are reliable, reproducible, and accurate. iddo.orgeuropean-accreditation.org They are used to confirm the identity and quantity of a substance in a sample by comparing it to a material of known purity and composition. edqm.eusigmaaldrich.com

In the context of pharmaceutical quality control, this compound, as a reference material, is used to develop and validate sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). vulcanchem.com These methods are employed to screen for the presence of undeclared synthetic PDE5 inhibitors and their analogues in various consumer products. shimadzu.commdpi.com The availability of well-characterized standards like this compound is fundamental for the accuracy of these regulatory and quality assurance activities. aoac.org

Table 1: Analytical Parameters for this compound

Parameter Value/Description
Molecular Ion ([M+H]⁺) m/z = 326.1379
Common Analytical Techniques High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) vulcanchem.com

| Application | Identification and quantification in complex matrices, such as adulterated supplements. vulcanchem.com |

Potential as a Metabolite Marker in Preclinical DMPK Studies

In preclinical drug development, understanding a compound's Drug Metabolism and Pharmacokinetics (DMPK) profile is crucial. This involves studying how a drug is absorbed, distributed, metabolized, and excreted by the body. evotec.com Metabolites, the products of the body's enzymatic processing of a drug, are a key focus of these studies. rsc.orgcreative-proteomics.com

This compound is believed to be a metabolite of Gendenafil, formed through a process called oxidative dealkylation, where an ethyl group is removed from the parent molecule. vulcanchem.com This metabolic pathway is analogous to the well-documented metabolism of sildenafil, which undergoes N-demethylation to form its major metabolite, N-Desmethyl sildenafil. nih.govmedchemexpress.com

The identification of this compound as a potential metabolite makes it a valuable marker in preclinical DMPK studies of Gendenafil or related compounds. vulcanchem.com By monitoring the formation of this compound in in vitro (e.g., liver microsome incubations) and in vivo models, researchers can:

Elucidate the metabolic pathways of the parent drug. evotec.com

Compare metabolism across different species to ensure the chosen animal models for toxicological testing are relevant to humans. evotec.com

Assess the potential for the metabolite to contribute to the pharmacological activity or toxicity profile of the parent compound. vulcanchem.com

Academic Contributions to Pharmaceutical Analysis and Quality Control Science

The proliferation of unapproved sildenafil analogues in products marketed as "herbal" or "natural" has posed a significant challenge to public health and regulatory agencies. shimadzu.comresearchgate.net This has driven substantial academic and industrial research into developing robust analytical methods for their detection and characterization. europeanpharmaceuticalreview.com this compound, as a known analogue and potential metabolite, is a key compound of interest in this field.

The need to identify compounds like this compound in complex matrices has contributed to advancements in analytical science, particularly in:

Method Development: Prompting the creation of highly sensitive and specific methods using techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), and ion trap mass spectrometry. mdpi.comresearchgate.net

Screening Libraries: The characterization of this compound and other analogues has allowed for the expansion of spectral libraries, which are used to screen for a wide array of potential adulterants simultaneously. shimadzu.comlcms.cz

Quality Control Protocols: Its inclusion as a target analyte has helped refine quality control procedures in the pharmaceutical and dietary supplement industries, contributing to a higher standard of product safety. who.intacademicjournals.org

Table 2: Analytical Techniques Used for the Detection of Sildenafil Analogues

Analytical Technique Application in Quality Control
High-Performance Liquid Chromatography (HPLC) Separation and quantification of individual compounds in a mixture. shimadzu.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective detection and quantification, especially in complex matrices. mdpi.combiosynth.com
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for unambiguous identification of unknown compounds and structural elucidation. researchgate.net

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of isolated unknown analogues. researchgate.net |

Theoretical Considerations in Target Identification and Lead Optimization

As an analogue of sildenafil, this compound is presumed to act on the same biological target: phosphodiesterase type 5 (PDE5). vulcanchem.com Theoretically, it serves as a valuable tool for medicinal chemists in the lead optimization phase of PDE5 inhibitor development in several ways:

Structure-Activity Relationship (SAR) Studies: The only structural difference between Gendenafil and this compound is an ethyl group. vulcanchem.com By synthesizing both compounds and comparing their inhibitory activity against PDE5, researchers can understand the importance of this specific functional group for target binding. This information is a core component of SAR studies, which guide the rational design of more potent and selective drugs. numberanalytics.com

Metabolic Stability Assessment: The fact that this compound is a metabolite of Gendenafil is a critical piece of information for lead optimization. vulcanchem.com If a lead compound is rapidly metabolized to a less active form, its therapeutic effect may be short-lived. Medicinal chemists could use this knowledge to modify the lead structure to block or slow down this metabolic pathway, thereby improving the drug's pharmacokinetic profile. nih.gov The study of metabolites like this compound provides the essential data needed to make these strategic design choices.

Advanced Research Topics and Emerging Methodologies

Integration of Omics Technologies in Compound Characterization

To holistically study the biological effects of a compound like Desethyl Gendenafil, researchers are increasingly turning to multi-omics approaches. nih.gov These technologies allow for the large-scale analysis of different types of biological molecules, providing a comprehensive view of a compound's impact on a biological system. researchgate.netmdpi.com The integration of transcriptomics, proteomics, and metabolomics is particularly powerful for elucidating mechanisms of action and identifying biomarkers. mdpi.comfrontiersin.org

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell or organism. For a compound like this compound, transcriptomic analysis can reveal which genes are activated or suppressed upon exposure. For instance, a study on the related PDE5 inhibitor Tadalafil used transcriptomics to identify differentially expressed genes involved in pathways like purine (B94841) metabolism and amino acid metabolism in cancer cells. nih.gov This provides crucial insights into the compound's effects at the genetic level. nih.govresearchgate.net

Proteomics: As the study of all proteins in a biological system, proteomics can identify the direct protein targets of a compound and the subsequent changes in protein expression or modification. mdpi.com This is vital for understanding the functional consequences of a compound's presence. Proteomic analysis of tissues affected by conditions that PDE5 inhibitors treat, such as pulmonary hypertension, has revealed changes in proteins related to fatty acid metabolism and extracellular matrix remodeling. researchgate.net

Metabolomics: This technology focuses on the global profile of metabolites, the small-molecule end products of cellular processes. alwsci.com Metabolomics provides a snapshot of the physiological state of a cell or organism and can show how a compound like this compound alters metabolic pathways. nih.gov In studies of Tadalafil, metabolomics revealed significant alterations in amino acid metabolism, which, when combined with transcriptomic data, pointed to a specific anti-tumor mechanism. nih.gov The integration of these omics data types provides a more complete picture than any single approach could alone. nih.govmdpi.com

The combined analysis of data from transcriptomics, proteomics, and metabolomics allows researchers to build detailed models of the biological pathways affected by a compound. frontiersin.org For example, a change in gene expression (transcriptomics) can be linked to a change in the corresponding protein level (proteomics) and a subsequent shift in the concentrations of related metabolites (metabolomics). mdpi.comnih.gov

Artificial Intelligence and Machine Learning Applications in Analytical Chemistry

Spectral Analysis: Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy produce complex spectra. mdpi.com Machine learning models, particularly deep learning, can be trained to recognize patterns, identify peaks, and reduce noise in this data, improving the accuracy of compound identification and quantification. speciation.netarxiv.org This is especially useful for identifying metabolites in complex biological samples. verisimlife.com

Predictive Modeling: AI can be used to develop models that predict a compound's properties and activities. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to predict the biological activity of a compound based on its chemical structure. speciation.net This can accelerate the discovery of new drug candidates by quickly screening large virtual libraries of molecules. chromatographyonline.comnih.gov AI models can also predict potential drug-drug interactions and toxicity, which is a critical aspect of drug development. nih.govverisimlife.com

Automated Data Processing: AI and ML can automate routine analytical tasks, increasing efficiency and reducing the potential for human error. researchgate.netspeciation.net This includes optimizing chromatographic separations and assisting in the deconvolution of complex analytical signals to improve the accuracy of compound identification. speciation.net These AI-driven tools can significantly speed up the entire drug development process, from initial discovery to preclinical testing. mdpi.comchromatographyonline.com

Applications of AI and Machine Learning in this compound Analysis

AI/ML ApplicationDescriptionPotential Impact
Spectral AnalysisAI algorithms, such as deep learning models, are used to process and interpret complex data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). speciation.netmdpi.comEnhances the accuracy of identifying and quantifying this compound by improving peak detection and reducing noise in spectra. speciation.net
Predictive ModelingMachine learning models are developed to forecast the physicochemical properties, biological activity (QSAR), or potential toxicity of compounds based on their molecular structure. speciation.netnih.govAccelerates research by predicting the efficacy and safety profile of this compound and related analogs, guiding further experimental studies. verisimlife.comchromatographyonline.com
Automated Data Processing and Method DevelopmentAI-driven systems automate the processing of large analytical datasets and can optimize experimental conditions, such as chromatographic retention times. speciation.netucl.ac.ukIncreases throughput, reduces analysis time and solvent consumption, and ensures more robust and reliable analytical methods. speciation.net

Nanotechnology-Based Approaches in Sample Preparation and Detection

Nanotechnology provides innovative tools for pharmaceutical analysis by using materials with unique properties at the nanoscale (typically 1-100 nm). walshmedicalmedia.com These approaches can significantly enhance the sensitivity and selectivity of methods for analyzing compounds like this compound. ijprdjournal.com

Nanomaterials in Sample Preparation: The high surface-area-to-volume ratio of nanomaterials makes them highly effective as sorbents in sample preparation techniques like solid-phase extraction (SPE). mdpi.comtandfonline.com This is crucial for isolating and concentrating trace amounts of a compound from complex matrices like biological fluids.

Magnetic Nanoparticles (MNPs): MNPs can be coated with specific materials to selectively capture a target analyte. azonano.com After binding the compound, they can be easily separated from the sample using an external magnet, streamlining the extraction process. researchgate.netrsc.org This technique has been used for various drugs in complex samples. azonano.com

Carbon-Based Nanomaterials: Materials like graphene and carbon nanotubes have large surface areas and are excellent for adsorbing organic molecules, making them suitable for extracting compounds like this compound. ijprdjournal.commdpi.com

Silica Nanoparticles: These can be functionalized with different chemical groups to enable highly selective extraction. mdpi.com

Nanomaterials in Detection: Nanotechnology also enables the development of novel sensors for highly sensitive and rapid detection. walshmedicalmedia.compharmafocusasia.com

Electrochemical Nanosensors: Modifying electrodes with nanomaterials like carbon nanotubes or silver nanoparticles can amplify the electrochemical signal of a target compound, leading to more sensitive detection. researchgate.netscielo.br

Optical Nanosensors: Gold nanoparticles and quantum dots can be used in optical assays. ijprdjournal.com For example, the interaction with a target compound can cause a color change or a change in fluorescence, allowing for visual or instrument-based detection. ijprdjournal.compharmafocusasia.com

Nanotechnology-Based Methods for this compound Analysis

Nanotechnology ApproachDescriptionApplication for this compound
Magnetic Solid-Phase Extraction (MSPE)Utilizes magnetic nanoparticles (MNPs), often coated with a selective material, to bind the target analyte. The MNPs are then separated from the sample using a magnet. researchgate.netrsc.orgAllows for efficient and rapid extraction and preconcentration of this compound from complex biological matrices like urine or blood. azonano.com
Carbon Nanotube/Graphene-Based SPEEmploys carbon nanomaterials with a high surface area as the sorbent in solid-phase extraction (SPE) or microextraction (SPME). mdpi.comEffectively isolates and concentrates the compound due to strong adsorptive interactions. ijprdjournal.com
Electrochemical NanosensorsElectrodes are modified with nanomaterials (e.g., silver nanoparticles, carbon nanotubes) to enhance the electrochemical response to the analyte's oxidation or reduction. researchgate.netProvides a highly sensitive and selective method for the direct quantification of this compound. researchgate.netresearchgate.net
Optical BiosensorsUses nanoparticles like gold nanoparticles or quantum dots that change their optical properties (e.g., color, fluorescence) upon binding to the target molecule. ijprdjournal.compharmafocusasia.comEnables rapid, and potentially visual, detection of this compound, suitable for screening applications. mdpi.com

Q & A

Q. What safety protocols are essential when handling Desethyl Gendenafil in laboratory settings?

Researchers must implement engineering controls (e.g., mechanical ventilation, fume hoods) and wear appropriate personal protective equipment (PPE), including respiratory protection (full-face respirators), chemical-resistant gloves, and eye protection. Dust formation should be minimized, and exposure to skin, eyes, or inhalation must be avoided .

Q. How should this compound be stored to maintain stability?

The compound should be stored in a tightly sealed container under refrigeration (as specified in the Certificate of Analysis), away from heat sources, ignition risks, and direct sunlight. Electrostatic discharge prevention measures are also critical during handling .

Q. What first-aid measures are recommended for accidental exposure to this compound?

  • Inhalation: Move to fresh air; administer artificial respiration if necessary.
  • Eye contact: Rinse with water for ≥15 minutes and seek medical attention.
  • Skin contact: Wash with soap and water; remove contaminated clothing.
  • Ingestion: Do not induce vomiting; rinse mouth and consult a physician immediately .

Q. How should researchers dispose of this compound waste?

Incinerate in a chemical incinerator with afterburner and scrubber systems. Surplus material must be handled by licensed disposal services. Contaminated packaging should be treated as hazardous waste .

Advanced Research Questions

Q. How can researchers design toxicity studies for this compound given limited toxicological data?

Begin with in vitro assays (e.g., cell viability, genotoxicity) to establish preliminary hazard profiles. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, ensuring alignment with gaps in existing data (e.g., acute oral LD₅₀, chronic exposure effects). Prioritize dose-response studies using validated models .

Q. What methodological approaches address contradictions in existing data on this compound's physicochemical properties?

Conduct systematic reviews to identify methodological disparities (e.g., solvent systems, instrumentation). Replicate experiments under controlled conditions, documenting variables such as purity, storage conditions, and analytical techniques (e.g., HPLC vs. NMR). Use meta-analysis to resolve inconsistencies .

Q. How can ecological impact assessments be structured for this compound when prior data is unavailable?

Design primary studies using model organisms (e.g., Daphnia magna for aquatic toxicity) and simulate environmental persistence via biodegradation assays. Cross-reference regulatory frameworks (e.g., OECD guidelines) to standardize testing protocols. Document limitations explicitly in results .

Q. What strategies ensure reproducibility in experiments involving this compound?

  • Documentation: Provide detailed protocols, including batch-specific purity, solvent preparation, and equipment calibration.
  • Data transparency: Publish raw datasets, statistical methods, and negative results.
  • Independent validation: Collaborate with third-party labs to verify critical findings .

Q. How can the PICO framework be applied to clinical research on this compound's therapeutic potential?

  • Population: Define target cohorts (e.g., animal models for PDE5 inhibition studies).
  • Intervention: Specify dosage forms (e.g., oral vs. intravenous administration).
  • Comparison: Use placebo or established PDE5 inhibitors as controls.
  • Outcome: Measure efficacy (e.g., vasodilation) and adverse effects (e.g., ocular irritation) .

Q. What steps mitigate bias when analyzing this compound's pharmacokinetic data?

  • Blinding: Ensure researchers are unaware of treatment groups during data collection.
  • Randomization: Assign subjects randomly to control and experimental cohorts.
  • Statistical rigor: Use pre-registered analysis plans to avoid post hoc adjustments .

Methodological Guidance

  • Data Reporting: Include tables/graphs in the Results section to summarize key findings (e.g., dose-response curves, chromatographic purity). Discuss limitations and conflicting data in the Discussion, proposing follow-up experiments .
  • Literature Review: Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed and Google Scholar with advanced filters (e.g., "since 2020") to ensure recency .
  • Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human/animal subjects. Adhere to chemical safety regulations (e.g., GHS classifications) during protocol design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.